molecular formula C8H12N2O2 B131947 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 139755-99-0

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No. B131947
Key on ui cas rn: 139755-99-0
M. Wt: 168.19 g/mol
InChI Key: KOABFSONXOOIIH-UHFFFAOYSA-N
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Patent
US05426107

Procedure details

1-Methyl-3-n-propylpyrazole-5-carboxylic acid ethyl ester (20.2 g, 0.10 mol) was suspended in 6N aqueous sodium hydroxide solution (50 ml, 0.30 mol). The mixture was heated to 80° C. for 2 hours then diluted with water (50 ml) and acidified with concentrated hydrochloric acid (25 ml). Filtration gave the carboxylic acid as pale brown crystals (12.3 g, 71%), m.p. 150°-154° C. Found: C,56.99; H,7.25; N,16.90. C8H12N2O2 requires C,57.13; H,7.19; N,16.66%.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:10]([CH3:11])[N:9]=[C:8]([CH2:12][CH2:13][CH3:14])[CH:7]=1)=[O:5])C.[OH-].[Na+].Cl>O>[CH3:11][N:10]1[C:6]([C:4]([OH:5])=[O:3])=[CH:7][C:8]([CH2:12][CH2:13][CH3:14])=[N:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC(=NN1C)CCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=C1C(=O)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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